4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ANPP, and it has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
ANPP has been studied extensively for its potential applications in scientific research. One of the most significant applications of ANPP is in the development of new drugs and pharmaceuticals. ANPP is a precursor to fentanyl, which is a potent opioid analgesic that is used clinically for pain management. ANPP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
ANPP acts as a precursor to fentanyl, which is a potent opioid analgesic that binds to mu-opioid receptors in the brain and spinal cord. Fentanyl produces its analgesic effects by blocking the transmission of pain signals from the periphery to the central nervous system. ANPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
ANPP has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anti-cancer properties, ANPP has been shown to have anticonvulsant and sedative effects. ANPP has also been studied for its potential applications in the treatment of depression and anxiety, as it has been shown to modulate the activity of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of ANPP for lab experiments is its high purity and stability. ANPP is a synthetic compound that can be easily synthesized in large quantities, which makes it a valuable tool for scientific research. However, one of the limitations of ANPP is its potential toxicity, as it is a precursor to fentanyl, which is a potent opioid analgesic.
Future Directions
There are several future directions for research on ANPP. One area of research is the development of new drugs and pharmaceuticals based on ANPP. Another area of research is the study of the mechanism of action of ANPP, which could lead to the development of new therapies for pain management and cancer treatment. Additionally, further research is needed to explore the potential therapeutic applications of ANPP in the treatment of depression and anxiety. Overall, ANPP is a promising compound that has the potential to make significant contributions to scientific research and drug development.
Synthesis Methods
ANPP can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with nitrobenzene to produce 2-acetyl-3-nitropyridine. This intermediate is then reacted with acetic anhydride to produce ANPP. The synthesis of ANPP is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-pyridin-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-10(21)14-15(11-5-4-6-12(9-11)20(24)25)19(17(23)16(14)22)13-7-2-3-8-18-13/h2-9,15,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFROITUFGMIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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